Free Piperidine NH vs. N-Acylated Analog: Divergent sEH Pharmacophore Utility
The title compound bears a free secondary amine on the piperidine ring. Its closest tractable comparator, 1-(4-bromophenyl)-3-(1-propionylpiperidin-4-yl)urea, is a potent sEH inhibitor with an IC₅₀ of 3.60 nM in a fluorescence-based assay at pH 7.0 [1]. While the N-propionyl analog is a direct pharmacological lead, the free-NH parent serves a distinct procurement purpose: it is a universal late-stage diversification intermediate for generating focused libraries of N-substituted piperidin-4-yl-ureas without the need for deprotection steps. The absence of the propionyl group removes potential off-target liabilities associated with the acyl moiety while enabling extensive SAR exploration.
| Evidence Dimension | piperidine N-substitution state and downstream synthetic utility vs. sEH inhibitory potency |
|---|---|
| Target Compound Data | Free NH (no acyl substituent); sEH IC₅₀ not determined directly; utility rated as a diversification scaffold |
| Comparator Or Baseline | 1-(4-Bromophenyl)-3-(1-propionylpiperidin-4-yl)urea; sEH IC₅₀ = 3.60 nM (fluorescence assay, pH 7.0) [1] |
| Quantified Difference | Not directly comparable; target compound lacks intrinsic sEH potency but gains ≥1 synthetic step advantage for library synthesis |
| Conditions | Human recombinant soluble epoxide hydrolase; fluorescence-based assay; US9296693 patent data |
Why This Matters
Procurement choice hinges on intended use: the free-NH compound is the preferred starting material for parallel derivatization campaigns, saving one deprotection or orthogonal protection step per library member.
- [1] BindingDB BDBM50327808: 1-(4-Bromophenyl)-3-(1-propionylpiperidin-4-yl)urea. sEH IC₅₀ = 3.60 nM. Source: US9296693. View Source
